
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, also known as BDHQ, is a synthetic compound that has been increasingly studied for its potential therapeutic applications. BDHQ belongs to the class of quinoline derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Aggregation Enhanced Emission
The study by Srivastava et al. (2016) focused on the synthesis and characterization of 1,8-naphthalimide-based compounds, which form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The photophysical properties of these compounds were investigated in both solution and solid-state, demonstrating the significant impact of π-π stacking and intermolecular interactions on emission intensity. This research provides insight into the tuning of optical properties in similar quinolinone derivatives, including 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, for potential applications in optoelectronic devices and sensors (Srivastava et al., 2016).
Novel Sigma-2 Receptor Probe Development
Xu et al. (2005) developed and evaluated two benzamide analogues, including 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one derivatives, as sigma-2 receptor probes. The study demonstrated the high affinity of these compounds for sigma-2 receptors, highlighting their potential as tools for studying the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Catalysis and Ligand Applications
Chakka et al. (2011) explored the use of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, in catalysis as ligands or their precursors. Their study on the molecular and electronic structure of these compounds provides valuable information for the development of novel catalytic systems using similar quinolinone derivatives (Chakka et al., 2011).
Synthesis of Alkaloids
The research by Huang et al. (2004) involved the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines through a one-pot Bischler–Napieralski reaction, followed by oxidative coupling. This methodology is applicable to the synthesis of complex alkaloids and highlights the synthetic utility of quinolinone derivatives like 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one in the preparation of biologically active compounds (Huang et al., 2004).
Fluorinated Heterocycles Synthesis
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The study provides insights into the synthesis of fluorinated compounds using derivatives of 1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, which could have significant implications for pharmaceutical and agrochemical industries (Wu et al., 2017).
Eigenschaften
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-9-11-19(12-10-17)32(28,29)24-16-26(15-18-7-5-4-6-8-18)21-14-23(31-3)22(30-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEMXTSHZVDKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6,7-dimethoxy-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2860252.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
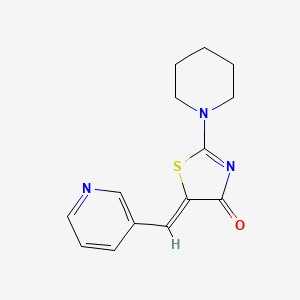
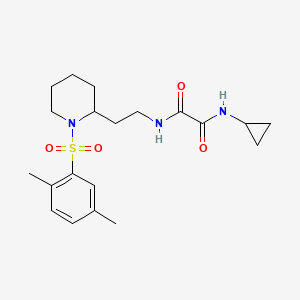
![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)
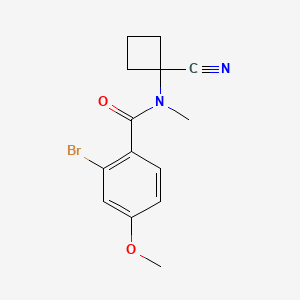
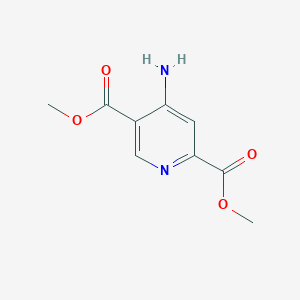
![2,4-Dimethyl-6-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2860263.png)

![Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B2860265.png)
![3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2860266.png)

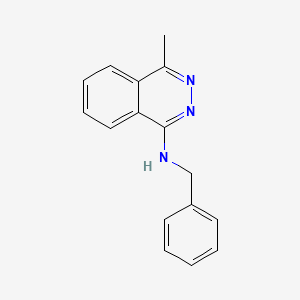
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2860274.png)